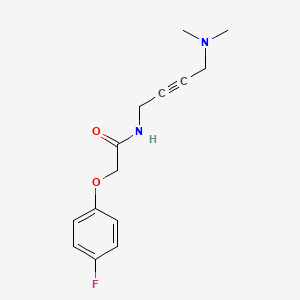
N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide, also known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a synthetic compound used in neuroscience research to manipulate specific neural circuits in the brain. This molecule is designed to activate or inhibit specific neurons in response to a specific drug, allowing researchers to study the function of specific neural circuits in vivo.
科学的研究の応用
Fluoroionophore Development Research has shown the development of fluoroionophores from derivatives, including compounds similar to N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide. These compounds can chelate metal cations like Zn+2 and Cd+2, making them useful in metal recognition and cellular metal staining in fluorescence methods (Hong et al., 2012).
Neuroprotective Agents A study explored the development of N-acylaminophenothiazines, which have structures related to the compound . These derivatives showed potential as neuroprotective agents, selectively inhibiting butyrylcholinesterase and protecting neurons from free radical damage (González-Muñoz et al., 2011).
Antipsychotic Agent Development Similar compounds have been investigated for their potential as antipsychotic agents. For example, derivatives that do not interact with dopamine receptors but have antipsychotic-like profiles in behavioral animal tests were explored (Wise et al., 1987).
Detrusor Inhibition Activity Compounds with a similar structure have been synthesized and examined for their inhibitory activity on detrusor contraction, showing potential for the treatment of overactive detrusor (Take et al., 1992).
Cancer Research Derivatives of the compound have been studied for their effects on malignant glioma cells. These studies include examining the impact of such compounds on cell growth and apoptosis (Chang et al., 2011).
Anti-Inflammatory Activity Research has also been conducted on the synthesis of similar compounds and their potential anti-inflammatory activity. This includes the study of compounds that showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).
特性
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-17(2)10-4-3-9-16-14(18)11-19-13-7-5-12(15)6-8-13/h5-8H,9-11H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOYZQPMFHDALT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)COC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide](/img/structure/B2375723.png)
![2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2375725.png)

![10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2375730.png)
![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)
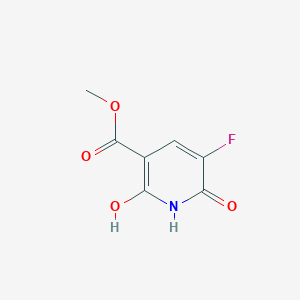
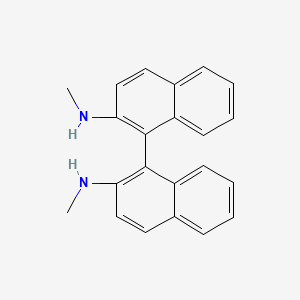
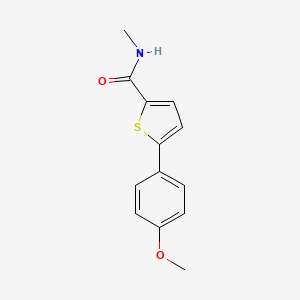

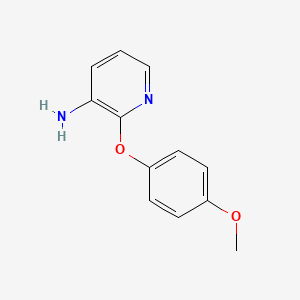


![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2375744.png)
